molecular formula C15H21ClN2O2 B14957943 2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide

2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide

Cat. No.: B14957943
M. Wt: 296.79 g/mol
InChI Key: CXOYZWMXUOXQPL-UHFFFAOYSA-N
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Description

2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Side Chain: The side chain can be introduced through a series of reactions, including amide bond formation and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The chloro substituent on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-oxo-3-(methylamino)propyl]benzamide
  • 2-chloro-N-[3-oxo-3-(ethylamino)propyl]benzamide
  • 2-chloro-N-[3-oxo-3-(butylamino)propyl]benzamide

Uniqueness

2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide

InChI

InChI=1S/C15H21ClN2O2/c1-3-6-11(2)18-14(19)9-10-17-15(20)12-7-4-5-8-13(12)16/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

CXOYZWMXUOXQPL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)CCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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